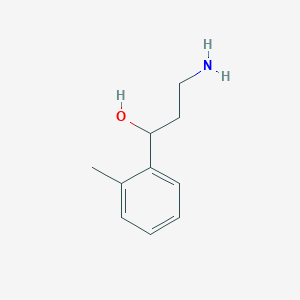

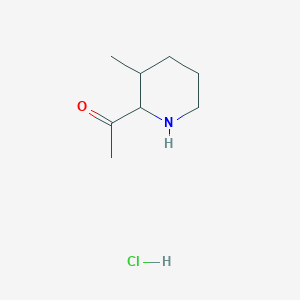

3-Amino-1-(2-methylphenyl)propan-1-ol

Übersicht

Beschreibung

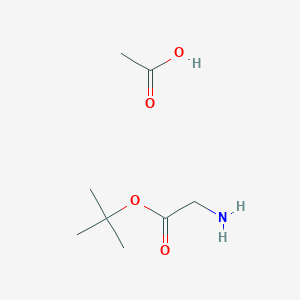

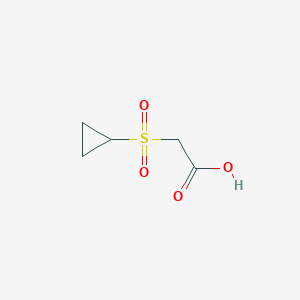

“3-Amino-1-(2-methylphenyl)propan-1-ol” is a chemical compound. It is structurally similar to 3-Amino-1-propanol , which is a colorless liquid and one of the simplest aminopropanols . The molecular formula of “3-Amino-1-(2-methylphenyl)propan-1-ol” is C10H15NO and its molecular weight is 165.2322 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Amino-1,3-propane diols have been synthesized through a general two-step strategy . The amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates, which were then cyclized in an intramolecular fashion to generate a series of functional aliphatic six-membered cyclic carbonate monomers .Wissenschaftliche Forschungsanwendungen

Medicine

In the medical field, this compound could be explored for its potential as a precursor in the synthesis of pharmaceutical drugs. Its structure suggests it could be useful in the development of compounds with central nervous system activity, possibly as an analgesic or anti-depressant due to the presence of the amino group which is a common feature in many bioactive molecules .

Agriculture

“3-Amino-1-(2-methylphenyl)propan-1-ol” may serve as a chemical intermediate in the synthesis of agrochemicals. Its amino group can be derivatized to create compounds that might act as growth promoters or pesticides, aiding in crop protection and yield improvement .

Materials Science

This compound could be utilized in materials science for the creation of novel polymers. The amino group can participate in various bonding interactions, potentially leading to the development of new polymeric materials with enhanced properties such as increased durability or chemical resistance .

Environmental Science

In environmental science, “3-Amino-1-(2-methylphenyl)propan-1-ol” might be used in the synthesis of compounds that can help in the remediation of pollutants. Its ability to bind to other substances could be harnessed to create materials that capture and remove contaminants from water or soil .

Biochemistry

Biochemically, this compound could be important in enzyme studies. It might act as an inhibitor or activator for certain enzymes, helping to understand biochemical pathways and the role of similar compounds in biological systems .

Pharmacology

Pharmacologically, “3-Amino-1-(2-methylphenyl)propan-1-ol” could be investigated for its pharmacokinetic properties. It might be used as a scaffold for developing new drugs with improved absorption, distribution, metabolism, and excretion (ADME) profiles .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods. It might help in the calibration of instruments or as a component in the development of new analytical techniques for compound detection and quantification .

Chemical Engineering

From a chemical engineering perspective, “3-Amino-1-(2-methylphenyl)propan-1-ol” could be crucial in process optimization. It might be involved in research focusing on the synthesis of complex molecules, looking at reaction kinetics, catalysis, and the scaling up of chemical processes .

Wirkmechanismus

Target of Action

The primary targets of similar compounds are often receptors or enzymes in the body. For example, many drugs target G-protein coupled receptors (GPCRs), ion channels, or enzymes like kinases and phosphatases .

Mode of Action

The compound could interact with its target in a variety of ways. It could act as an agonist (activating the target), antagonist (blocking the target), or modulator (altering the target’s activity). The exact mode of action would depend on the compound’s chemical structure and the nature of the target .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could alter the pathway’s activity, leading to changes in the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors like the compound’s solubility, stability, and molecular size could affect how well it is absorbed and distributed in the body, how it is metabolized, and how quickly it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the nature of its target and mode of action. For example, if the compound acts as an antagonist at a certain receptor, it could inhibit the receptor’s activity, leading to changes in cell signaling .

Action Environment

Environmental factors like temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain drugs are more effective at specific pH levels, and their efficacy could be reduced by the presence of other drugs .

Eigenschaften

IUPAC Name |

3-amino-1-(2-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5,10,12H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRHXYMAMXSHPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(2-methylphenyl)propan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

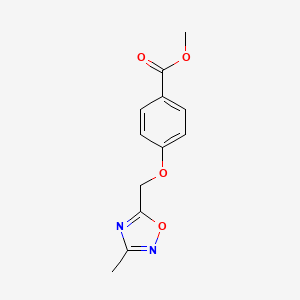

![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B1466269.png)

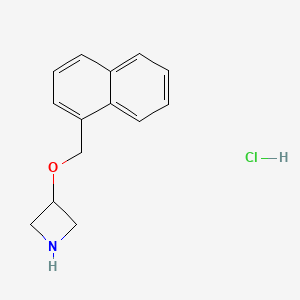

![3-[4-(Pyrrolidin-1-yl)piperidin-1-yl]propanoic acid](/img/structure/B1466289.png)